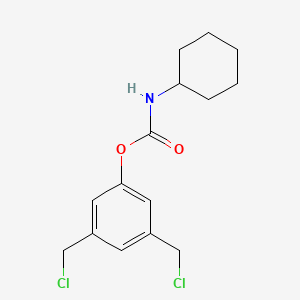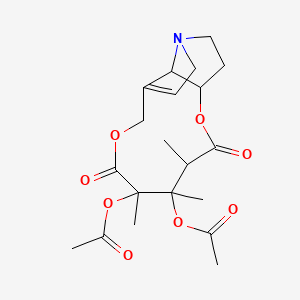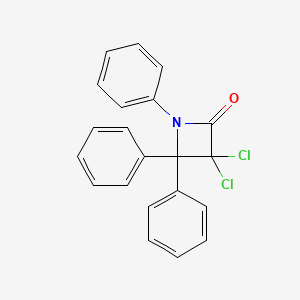![molecular formula C9H13N5 B14699168 6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine CAS No. 23127-13-1](/img/structure/B14699168.png)
6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine is a heterocyclic compound that belongs to the class of triazolopyrazine derivatives. . The unique structure of this compound makes it a promising candidate for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine typically involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives . The reaction is carried out under mild conditions, often using oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired triazolopyrazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or iodine.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, sodium hydroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized triazolopyrazine derivatives .
Wissenschaftliche Forschungsanwendungen
6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and antifungal agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis . By binding to these kinases, the compound can disrupt their signaling pathways, leading to the inhibition of cancer cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
6-Methyl-8-propyl[1,2,4]triazolo[4,3-a]pyrazin-3-amine can be compared with other triazolopyrazine derivatives, such as:
5-Chloro-[1,2,4]triazolo[4,3-a]pyrazin-3-amine: Similar structure but with a chlorine substituent, which may alter its biological activity.
[1,2,4]Triazolo[4,3-a]quinoxaline: Another triazolopyrazine derivative with different substituents, leading to distinct biological properties.
[1,2,4]Triazolo[4,3-a]pyrazin-3-amines with 4-oxo-pyridazinone moieties: These compounds have shown potential as c-Met kinase inhibitors, similar to this compound.
The uniqueness of this compound lies in its specific substituents and their influence on its biological activity, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
23127-13-1 |
|---|---|
Molekularformel |
C9H13N5 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
6-methyl-8-propyl-[1,2,4]triazolo[4,3-a]pyrazin-3-amine |
InChI |
InChI=1S/C9H13N5/c1-3-4-7-8-12-13-9(10)14(8)5-6(2)11-7/h5H,3-4H2,1-2H3,(H2,10,13) |
InChI-Schlüssel |
WFPKROAQWOOZSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NC(=CN2C1=NN=C2N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate](/img/structure/B14699121.png)







